molecular formula C7H8FNO B144466 2-Amino-4-fluoro-3-methylphenol CAS No. 133788-78-0

2-Amino-4-fluoro-3-methylphenol

Cat. No. B144466
CAS RN: 133788-78-0
M. Wt: 141.14 g/mol
InChI Key: JMFMGGDAQVECRB-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-3-methylphenol, commonly referred to as AFMP, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a molecular weight of 160.12 g/mol and a melting point of 130°C. AFMP is a relatively new compound, first synthesized in the late 1990s, and is used in a variety of research and laboratory applications.

Scientific Research Applications

Synthesis and Polymer Application

Synthesis and Characterization of Polyphenols : Research by Kaya, Kamaci, and Arican (2012) focused on the synthesis of phenolic monomers derived from 4-fluorobenzaldehyde and aromatic amino phenols, including compounds related to 2-Amino-4-fluoro-3-methylphenol. These monomers were then polymerized to study their thermal stability, optical, electrochemical properties, and conductivity. The study provided insights into how the electron-donating methyl group affects the physical properties of the resulting polyphenols (Kaya, Kamaci, & Arican, 2012).

Cancer Research and Drug Design

Antitumor Properties : A study by Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting the role of fluorine atoms in metabolic stability and the potential of amino acid prodrugs to overcome solubility limitations. This research is significant for drug design, particularly in developing therapies for breast and ovarian cancers (Bradshaw et al., 2002).

Photodegradation Studies

Photoconversion in Water : The photodegradation of methylphenols, including compounds similar to this compound, was investigated by Sokolova et al. (2006). This study examined the effects of UV radiation from different sources on these compounds in water, revealing the impact of medium acidity and oxygen on their photoconversion efficiency (Sokolova et al., 2006).

Fluorescent Sensing for Metal Ions

Fluorescent Sensor for Al3+ Detection : Ye et al. (2014) developed an o-aminophenol-based fluorogenic chemosensor exhibiting high selectivity and sensitivity toward Al3+, demonstrating potential applications in bio-imaging and environmental monitoring. This sensor's ability to detect Al3+ ions at parts per billion levels underscores its utility in sensitive analytical applications (Ye et al., 2014).

Chemical Biology and Fluorescent Amino Acids

Versatile Building Blocks for Chemical Biology : Cheng et al. (2020) discussed the significance of fluorescent amino acids in chemical biology, highlighting their use in non-invasive studies of biological systems. This review emphasized the design and synthesis of fluorescent amino acids, showcasing their integration into peptides and proteins for studying biological processes with high spatial resolution (Cheng et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-methylphenol, indicates that it is a combustible liquid. It is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFMGGDAQVECRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of mercaptoethane (56 ml) and dichloromethane (56 ml) was added aluminum chloride (22.4 g, 168 mmoles) under stirring at 0° C. To this was then added 2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole (12.6 g, 56 mmoles) slowly at room temperature. Stirring continued for 11/2 hours. The reaction was quenched by adding ice and water and the solution acidified with 1N HCl. The organic substance was extracted with ethyl acetate (x3). The combined extracts were washed with NaHCO3 and with brine, dried over sodium sulfate and concentrated to give a solid. Recrystallization from chloroform gave 3.15 of pure title product; m.p. 118°-121° (dec).
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole
Quantity
12.6 g
Type
reactant
Reaction Step Three

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